Stereochemical Identity as Distinct meso Isomer
CAS 80844-54-8 is the specific (SP-4-3-(R*,S*)) stereoisomer of dichloro(1,2-diphenyl-1,2-ethanediamine)platinum(II), corresponding to the meso form of the stilbenediamine ligand [1]. Literature on closely related 1,2-diphenylethylenediamine platinum(II) complexes indicates that stereochemistry profoundly influences biological activity: in a direct comparison of diastereoisomeric diaqua platinum(II) sulfate complexes bearing substituted stien ligands, one isomer (racemic, R,R/S,S) showed markedly greater and more rapid cytotoxicity against MCF-7 breast cancer cells than its meso counterpart, which was equiactive only after prolonged exposure [2]. These findings establish that the meso stereochemistry of CAS 80844-54-8 is a non-interchangeable molecular feature with documented biological consequences in this ligand class.
| Evidence Dimension | Stereochemical identity and its biological relevance |
|---|---|
| Target Compound Data | meso-(R*,S*) configuration (SP-4-3). No direct activity data available. |
| Comparator Or Baseline | Racemic (R,R/S,S) vs. meso diaqua platinum(II) sulfates of substituted stien ligands in MCF-7 cells. |
| Quantified Difference | Racemic isomer showed significantly greater inactivation than meso after 6 h drug exposure; meso isomer required prolonged incubation to achieve comparable effect. |
| Conditions | MCF-7 human breast cancer cell line; 5 µM equimolar drug exposure for 6 h vs. 231 h. |
Why This Matters
Procurement of the correct stereoisomer is essential because literature data prove that meso and racemic forms of closely related stien platinum complexes are not biologically equivalent, with differential cellular accumulation and cytotoxicity kinetics.
- [1] JPS56103192A. Novel platinum complex. Ajinomoto Co., Inc. Priority date 1980-01-18. Specification identifies meso, trans-d-, and trans-l- configurations of stilbenediamine. View Source
- [2] Bernhardt, G., et al. Chemosensitivity of human MCF-7 breast cancer cells to diastereoisomeric diaqua(1,2-diphenylethylenediamine) platinum(II) sulfates and specific platinum accumulation. Cancer Chemother. Pharmacol. 30, 113–122 (1992). View Source
